![molecular formula C14H11BrClNO2 B13713742 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid](/img/structure/B13713742.png)
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is an organic compound with the molecular formula C14H11BrClNO2. This compound is characterized by the presence of a bromine atom, a chlorine atom, and an amino group attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid typically involves the following steps:
Nitration: The starting material, 2-bromophenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Chlorination: The compound is chlorinated to introduce a chlorine atom at the desired position.
Acylation: Finally, the compound undergoes acylation to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure high yield and purity.
Purification: Techniques like recrystallization and chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the bromine or chlorine atoms under specific conditions.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of new functionalized derivatives.
Applications De Recherche Scientifique
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that the compound binds to or modifies.
Pathways Involved: The compound may influence biochemical pathways related to inflammation, microbial growth, or cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-phenylacetic Acid: Shares the bromine and phenyl groups but lacks the chlorine and amino groups.
4-Bromophenylacetic Acid: Similar structure but with different substitution patterns.
2-Amino-2-(4-bromophenyl)acetic Acid: Contains an amino group but differs in the position of the bromine atom.
Uniqueness
2-[3-[(2-Bromophenyl)amino]-4-chlorophenyl]acetic Acid is unique due to its specific combination of bromine, chlorine, and amino groups, which confer distinct chemical reactivity and potential biological activities.
Propriétés
Formule moléculaire |
C14H11BrClNO2 |
|---|---|
Poids moléculaire |
340.60 g/mol |
Nom IUPAC |
2-[3-(2-bromoanilino)-4-chlorophenyl]acetic acid |
InChI |
InChI=1S/C14H11BrClNO2/c15-10-3-1-2-4-12(10)17-13-7-9(8-14(18)19)5-6-11(13)16/h1-7,17H,8H2,(H,18,19) |
Clé InChI |
JKFQPXGORVPUQH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC2=C(C=CC(=C2)CC(=O)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


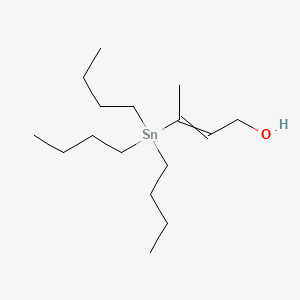
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
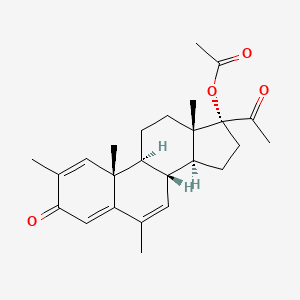
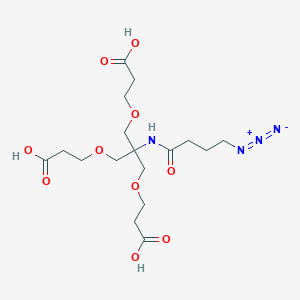
![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
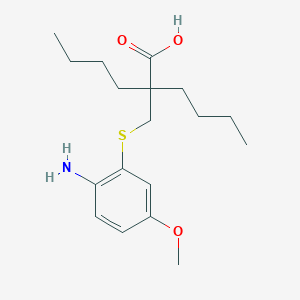
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)


![(Z,2S,9S)-9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undec-6-en-1-ol](/img/structure/B13713731.png)
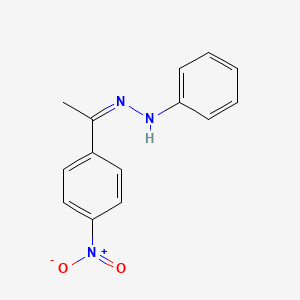
![3-[[4-(2-Pyridyl)phenyl]amino]benzoic Acid](/img/structure/B13713748.png)


